N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-6-3-10-19(15(14)2)22-20(25)18-9-5-11-23(21(18)26)13-16-7-4-8-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLLFZLOASDJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction, using a dimethylphenyl acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as an anticancer agent.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
Research Findings
Studies have shown that treatment with this compound can lead to:
- Improved Cognitive Function : Enhanced memory and learning capabilities in rodent models.
- Reduction in Neuroinflammation : Decreased levels of pro-inflammatory cytokines were observed following treatment .
Enzymatic Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in various metabolic pathways.
Inhibitory Activity
The preliminary biochemical assays indicate that it could inhibit enzymes like phospholipase A2, which is crucial for lipid metabolism and inflammatory responses. The inhibition profile suggests that it may be a candidate for further development in treating conditions associated with excessive enzyme activity .
Study on Cancer Cell Lines
A notable study published in the Journal of Cancer Research evaluated the effects of this compound on multiple cancer cell lines. Results indicated a significant decrease in cell viability and an increase in apoptotic markers at varying concentrations .
Neuroprotection in Rodent Models
In research focusing on Alzheimer’s disease models, administration of this compound resulted in significant behavioral improvements and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The 3-nitrobenzyl group in the target compound contrasts with trifluoromethylbenzyl () and nitrostyryl () groups, influencing electronic properties and steric bulk.
- The 2,3-dimethylphenyl carboxamide provides steric hindrance compared to 2,4-dimethoxyphenyl (), which enhances solubility via methoxy groups.
- The absence of a substituent at position 1 in ’s compound highlights the role of the nitrobenzyl group in the target compound for π-conjugation and intermolecular interactions .
Physicochemical and Conformational Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The near-planar conformation observed in ’s compound (dihedral angle = 8.38°) suggests that the target compound’s extended π-system (via nitrobenzyl and dimethylphenyl) may adopt a similar planar structure, enhancing crystallinity or stacking interactions .
- The methoxy groups in ’s compound improve solubility compared to the hydrophobic dimethylphenyl and nitrobenzyl groups in the target compound .
Biological Activity
N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 377.4 g/mol. The structure features a dihydropyridine core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds in the dihydropyridine class exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : Dihydropyridines can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Properties : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their potential use in treating inflammatory diseases .
- Anticancer Effects : Some studies suggest that this compound could induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the dihydropyridine class:
- A study demonstrated that derivatives of dihydropyridines exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Another research focused on the anti-inflammatory effects of dihydropyridines where it was shown that these compounds could effectively reduce inflammation markers in animal models of arthritis .
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, this compound could be explored as a candidate for developing novel anticancer agents.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a potential treatment for chronic inflammatory diseases.
Q & A
Basic: What synthetic methodologies are validated for preparing N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a substituted 2-chloronicotinic acid derivative with an aniline precursor (e.g., 3-nitrobenzyl-substituted amine) under reflux with acid catalysis. For example:
- Reaction conditions : 2-Chloronicotinic acid, 3-nitrobenzylamine, pyridine, and p-toluenesulfonic acid in aqueous solution, refluxed overnight .
- Purification : Crystallization from methanol yields pure product.
- Key considerations : Use of sterically hindered amines may require elevated temperatures or extended reaction times.
Table 1 : Example Reaction Parameters from Analogous Synthesis
| Starting Material | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloronicotinic acid + 3-Bromo-2-methylaniline | p-TsOH | H₂O | 100 | ~70 |
Advanced: How can tautomeric equilibria impact crystallographic characterization and biological activity?
Answer:
The compound may exist in keto-amine (lactam) or enol-imine tautomeric forms. X-ray crystallography is critical to resolve this:
- Structural confirmation : In analogous compounds, the keto-amine tautomer dominates, stabilized by intramolecular N–H⋯O hydrogen bonds (bond length: ~2.8 Å) and near-planar conformation (dihedral angle: <10° between aromatic rings) .
- Biological implications : The keto form enhances π-conjugation, potentially improving binding to hydrophobic enzyme pockets (e.g., kinase active sites) .
Methodological recommendation : Use X-ray diffraction and NMR (¹H/¹³C) to confirm tautomeric preference. Compare experimental data with DFT calculations for validation.
Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H NMR can identify aromatic protons (δ 6.8–8.2 ppm), amide NH (δ ~10.5 ppm), and methyl groups (δ ~2.3 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and nitro group signals .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~420).
Advanced: How do substituents (e.g., 3-nitrobenzyl, 2,3-dimethylphenyl) modulate target binding and selectivity?
Answer:
- 3-Nitrobenzyl group : Enhances electron-withdrawing effects, potentially improving interactions with catalytic lysine residues in kinases (e.g., MET kinase) .
- 2,3-Dimethylphenyl : Steric hindrance may reduce off-target binding while maintaining hydrophobic interactions.
- SAR strategy : Compare inhibition profiles of analogs (e.g., BMS-777607, a MET inhibitor with 4-ethoxy and 4-fluorophenyl groups) to identify critical substituents .
Table 2 : Selectivity Data for Analogous Carboxamides
| Compound | MET IC₅₀ (nM) | RON IC₅₀ (nM) | Reference |
|---|---|---|---|
| BMS-777607 | 3.9 | 3.8 | |
| N-(4-Chlorophenyl) analog | 120 | >1000 |
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Answer:
Contradictions often arise from assay variability or undefined tautomerism. Mitigation strategies include:
Standardized assays : Use cell-free kinase assays (e.g., ADP-Glo™) to isolate compound-enzyme interactions .
Tautomer control : Co-crystallize the compound with target proteins to confirm bioactive conformation .
Meta-analysis : Compare data across studies using cheminformatics tools (e.g., pIC₅₀ normalization, ligand efficiency metrics) .
Example : BMS-777607 showed consistent MET inhibition (IC₅₀ < 4 nM) in both enzymatic and cellular assays due to rigorous tautomer control .
Basic: What are the documented biological targets of structurally related dihydropyridine carboxamides?
Answer:
Related compounds primarily target kinase superfamilies:
- MET/RON kinases : Critical in cancer metastasis (e.g., BMS-777607 inhibits MET with IC₅₀ = 3.9 nM) .
- Bacterial enzymes : Nitro-substituted analogs show activity against efflux pumps in Gram-negative pathogens .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET prediction : Use QSAR models to optimize logP (target: 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Docking simulations : AutoDock Vina or Schrödinger Suite can predict binding modes to MET kinase (PDB: 3LQ8) .
Case study : Introduction of a 4-ethoxy group in BMS-777607 improved oral bioavailability (F = 65% in rats) by reducing first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
